Home > Products > Screening Compounds P91392 > Benserazide-d3 Hydrochloride
Benserazide-d3 Hydrochloride -

Benserazide-d3 Hydrochloride

Catalog Number: EVT-10950817
CAS Number:
Molecular Formula: C10H16ClN3O5
Molecular Weight: 296.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benserazide-d3 Hydrochloride is a deuterated form of benserazide, a compound primarily known for its role as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC). This compound is utilized in various scientific research applications, particularly in studies involving neurotransmitter metabolism and cancer biology. Benserazide-d3 Hydrochloride is often employed as an internal standard in analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying benserazide levels in biological samples.

Source and Classification

Benserazide-d3 Hydrochloride can be synthesized through chemical reactions involving specific precursors such as serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde. It is classified under the category of pharmaceutical compounds and is recognized for its biochemical properties related to neurotransmitter regulation. The compound is not intended for human use but serves significant roles in laboratory research settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of Benserazide-d3 Hydrochloride can be achieved through a one-step method that involves the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in a suitable solvent such as ethanol or methanol. The process typically employs hydrogenation in the presence of a catalyst to facilitate the reaction.

  • Reaction Conditions:
    • Solvents: Water, ethanol, isopropanol, or glycol dimethyl ether.
    • Temperature: Optimal yields are reported at around 40 °C.
    • Yield: The synthesis can yield over 95% purity of the final product when properly executed under controlled conditions .

This method highlights the efficiency of modern synthetic techniques in producing high-purity compounds necessary for research applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Benserazide-d3 Hydrochloride features a deuterated aromatic ring system. The presence of deuterium isotopes allows for enhanced tracking during metabolic studies using mass spectrometry techniques. While specific structural diagrams are not provided here, the compound's chemical formula reflects its deuterated nature, impacting its mass spectral properties.

  • Molecular Formula: C10_{10}H12_{12}D3_3N3_3O4_4 (with hydrochloric acid component).
  • Molar Mass: The incorporation of deuterium alters the molar mass compared to its non-deuterated counterpart.
Chemical Reactions Analysis

Reactions and Technical Details

Benserazide-d3 Hydrochloride participates in various biochemical reactions primarily as an AADC inhibitor. Its mechanism involves binding to the active site of the enzyme, thereby reducing the conversion of L-DOPA to dopamine in peripheral tissues. This inhibition is critical for increasing central nervous system dopamine levels when used alongside L-DOPA therapy for Parkinson's disease treatment.

  • Key Reaction: Inhibition of AADC leads to increased striatal dopamine levels when administered with L-DOPA .
Mechanism of Action

Process and Data

The mechanism of action for Benserazide-d3 Hydrochloride revolves around its role as a competitive inhibitor of AADC. By preventing the decarboxylation of L-DOPA, it ensures that more L-DOPA is available to cross the blood-brain barrier and convert into dopamine within the central nervous system.

  • Inhibition Potency: The IC50 value for AADC inhibition by Benserazide-d3 is approximately 0.53 μM, indicating strong inhibitory activity .

This mechanism underscores its therapeutic potential in managing conditions like Parkinson's disease by modulating neurotransmitter levels effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benserazide-d3 Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water; recommended to be dissolved in oxygen-free boiled water containing antioxidants.
  • Stability: Stable under inert atmospheric conditions; care should be taken to avoid exposure to moisture or air .

These properties are crucial for ensuring accurate handling and application in laboratory settings.

Applications

Scientific Uses

Benserazide-d3 Hydrochloride has diverse applications in scientific research:

  • Neurotransmitter Studies: Used extensively in studies focusing on dopamine metabolism and Parkinson's disease therapies.
  • Cancer Research: Exhibits cytotoxic effects on various cancer cell lines, making it valuable for exploring cancer treatment mechanisms .
  • Analytical Chemistry: Serves as an internal standard for quantifying benserazide levels through advanced chromatographic techniques .
Deuterium Isotope Effects on Pharmacokinetics and Metabolic Pathways

Deuteration as a Tracer in Drug Development

Deuterium labeling has emerged as a pivotal tool in drug development, enabling precise tracking of molecular fate without altering pharmacological activity. Benserazide-d3 hydrochloride (Ro 4-4602-d3 hydrochloride) incorporates three deuterium atoms at metabolically vulnerable sites, serving as a stable isotope tracer for quantitative mass spectrometry-based assays [1] [4]. This deuteration strategy exploits the negligible differences in physicochemical properties (e.g., ΔlogPoct = −0.006 per deuterium atom) while introducing significant mass differences detectable via LC-MS/MS [2]. In metabolic studies, the mass shift (Δm/z = +3) allows unambiguous differentiation between Benserazide-d3 and its non-deuterated counterpart, facilitating:

  • Metabolite Identification: Tracking deuterated fragments to map metabolic pathways [1].
  • Enzyme Kinetics: Quantifying turnover rates for aldehyde oxidase (AO) and cytochrome P450 (CYP) enzymes [3] [6].
  • Tissue Distribution: Assessing blood-brain barrier penetration in Parkinson’s disease models [8].

Table 1: Applications of Deuterium Labeling in Benserazide-d3 Research

Tracer FunctionMethodologyKey Insights
Metabolic Pathway MappingLC-MS/MS with isotopic resolutionIdentifies 3-O-methyldopa as a major metabolite
Enzyme ContributionRecombinant CYP/AO incubationConfirms AO-mediated oxidation as dominant clearance
Distribution StudiesWhole-body autoradiography (animal)Quantifies CNS uptake vs. peripheral retention

Impact of Isotopic Substitution on Metabolic Stability

The deuterium kinetic isotope effect (DKIE) governs the metabolic stability of Benserazide-d3 hydrochloride. Deuteration at carbon-hydrogen bonds adjacent to reaction centers slows oxidative metabolism by increasing the activation energy for C–D bond cleavage (ΔEa = 1.2–1.5 kcal/mol) [2] [6]. This manifests as:

  • Reduced AO-Mediated Clearance: Benserazide-d3 exhibits 1.5–2.2-fold lower intrinsic clearance (in vitro) due to attenuated AO-catalyzed oxidation, a pathway sensitive to primary DKIE (kH/kD = 2–5) [3] [6].
  • Mitigated Metabolic Switching: Unlike CYP3A4-cleared drugs, Benserazide-d3 shows minimal metabolic rerouting due to AO’s smaller active site, which constrains substrate mobility and limits alternative oxidation sites [6] [10].
  • PKM2 Inhibition Retention: Deuterium substitution preserves the binding affinity for pyruvate kinase M2 (PKM2), maintaining IC50 values comparable to non-deuterated Benserazide (~3.68 μM) in melanoma models [1] [7].

Table 2: Metabolic Outcomes for Benserazide-d3 vs. Benserazide

ParameterBenserazideBenserazide-d3Isotope Effect
AO intrinsic clearance28 mL/min/kg15 mL/min/kg1.9-fold reduction
CYP2C19 contribution22%25%Minimal shift
Half-life (in vitro)1.8 h3.2 h1.8-fold increase

Comparative Analysis of Deuterated vs. Non-Deuterated Benserazide Pharmacokinetics

Pharmacokinetic (PK) divergence between Benserazide-d3 and Benserazide arises from isotope-sensitive metabolic steps:

  • Systemic Exposure: Clinical analogs (e.g., deuterated L-DOPA/carbidopa) demonstrate 1.8–2.1-fold higher plasma AUC for deuterated dopamine metabolites due to attenuated MAO-mediated degradation [8]. This supports projections that Benserazide-d3 would prolong peripheral L-DOPA bioavailability by inhibiting DOPA decarboxylase with unchanged potency [1] [9].
  • Brain Penetration: Rodent studies of deuterated L-DOPA reveal 60% higher striatal dopamine AUC and 40% lower DOPAC/dopamine ratios, indicating slower central metabolism [8]. These data imply Benserazide-d3 could enhance central dopaminergic effects without increasing peak concentrations.
  • Interspecies Variability: Guinea pig models show 3.1-fold higher DKIE magnitude than rats for AO-cleared drugs, underscoring the need for species-specific projections [3].

Table 3: Projected PK Parameters for Benserazide-d3 HCl vs. Benserazide HCl

PK MetricBenserazide HClBenserazide-d3 HClExpected Change
Plasma AUC0–t950 ng·h/mL1,400 ng·h/mL47% increase
Metabolic Ratio0.85 (DOPAC/DA)0.38 (DOPAC/DA)55% reduction
t½2.5 h4.1 h64% prolongation

Properties

Product Name

Benserazide-d3 Hydrochloride

IUPAC Name

2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride

Molecular Formula

C10H16ClN3O5

Molecular Weight

296.72 g/mol

InChI

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/i4D2,6D;

InChI Key

ULFCBIUXQQYDEI-UJCACOCCSA-N

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.